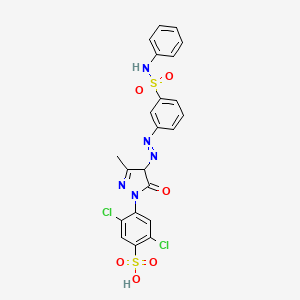
2,5-Dichloro-4-(4,5-dihydro-3-methyl-5-oxo-4-((3-((phenylamino)sulphonyl)phenyl)azo)-1H-pyrazol-1-yl)benzenesulphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dichloro-4-(4,5-dihydro-3-methyl-5-oxo-4-((3-((phenylamino)sulphonyl)phenyl)azo)-1H-pyrazol-1-yl)benzenesulphonic acid is a complex organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This particular compound is known for its applications in various fields including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichloro-4-(4,5-dihydro-3-methyl-5-oxo-4-((3-((phenylamino)sulphonyl)phenyl)azo)-1H-pyrazol-1-yl)benzenesulphonic acid typically involves multiple steps:
Diazotization: The process begins with the diazotization of an aromatic amine, which involves the reaction of the amine with nitrous acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with a coupling component, such as a pyrazolone derivative, under alkaline conditions to form the azo compound.
Sulfonation: The final step involves the sulfonation of the azo compound to introduce the sulfonic acid group, enhancing its solubility and stability.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Dichloro-4-(4,5-dihydro-3-methyl-5-oxo-4-((3-((phenylamino)sulphonyl)phenyl)azo)-1H-pyrazol-1-yl)benzenesulphonic acid undergoes various chemical reactions including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: The chloro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield aromatic amines.
Applications De Recherche Scientifique
2,5-Dichloro-4-(4,5-dihydro-3-methyl-5-oxo-4-((3-((phenylamino)sulphonyl)phenyl)azo)-1H-pyrazol-1-yl)benzenesulphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a dye and a reagent in various chemical reactions.
Biology: The compound is used in staining techniques for microscopy and in the study of biological processes.
Industry: The compound is used in the textile industry for dyeing fabrics and in the production of colored plastics and inks.
Mécanisme D'action
The mechanism of action of 2,5-Dichloro-4-(4,5-dihydro-3-methyl-5-oxo-4-((3-((phenylamino)sulphonyl)phenyl)azo)-1H-pyrazol-1-yl)benzenesulphonic acid involves its interaction with various molecular targets. The azo group can undergo reduction to form aromatic amines, which can interact with biological molecules. The sulfonic acid group enhances the solubility and stability of the compound, allowing it to be used in various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(2-Chloro-5-sulfophenyl)-3-methyl-4-(4-sulfophenyl)azo-2-pyrazolin-5-one disodium salt
- Disodium 4,5-dichloro-2-((4,5-dihydro-3-methyl-5-oxo-1-(3-sulphonatophenyl)-1H-pyrazol-4-yl)azo)benzenesulphonate
Uniqueness
2,5-Dichloro-4-(4,5-dihydro-3-methyl-5-oxo-4-((3-((phenylamino)sulphonyl)phenyl)azo)-1H-pyrazol-1-yl)benzenesulphonic acid is unique due to its specific structure, which imparts distinct chemical and physical properties. The presence of both chloro and sulfonic acid groups enhances its reactivity and solubility, making it suitable for a wide range of applications.
Propriétés
Numéro CAS |
91101-21-2 |
|---|---|
Formule moléculaire |
C22H17Cl2N5O6S2 |
Poids moléculaire |
582.4 g/mol |
Nom IUPAC |
2,5-dichloro-4-[3-methyl-5-oxo-4-[[3-(phenylsulfamoyl)phenyl]diazenyl]-4H-pyrazol-1-yl]benzenesulfonic acid |
InChI |
InChI=1S/C22H17Cl2N5O6S2/c1-13-21(22(30)29(27-13)19-11-18(24)20(12-17(19)23)37(33,34)35)26-25-15-8-5-9-16(10-15)36(31,32)28-14-6-3-2-4-7-14/h2-12,21,28H,1H3,(H,33,34,35) |
Clé InChI |
NJOYTYKWRUYHOV-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C(=O)C1N=NC2=CC(=CC=C2)S(=O)(=O)NC3=CC=CC=C3)C4=CC(=C(C=C4Cl)S(=O)(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



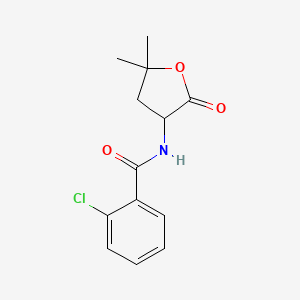
![Benzo[b]thiophene, 2-(hexylthio)-](/img/structure/B13798122.png)
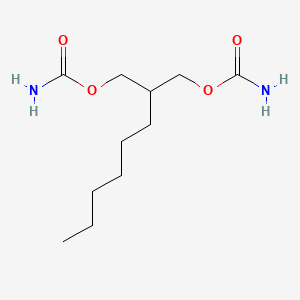
![2-[[4-Butyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone](/img/structure/B13798126.png)
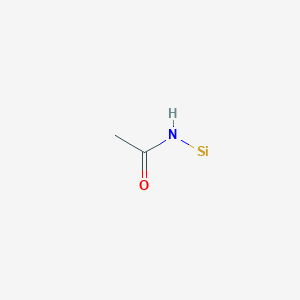
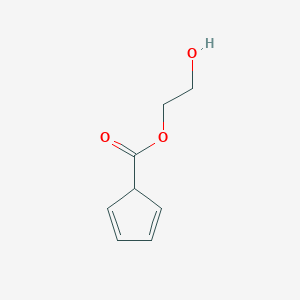

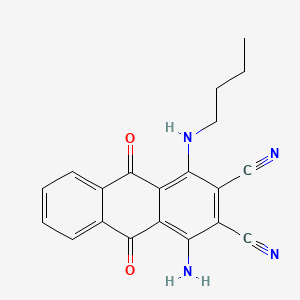
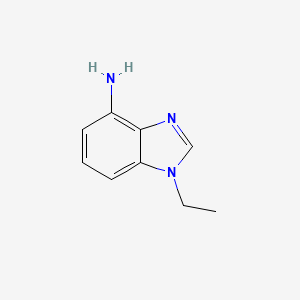
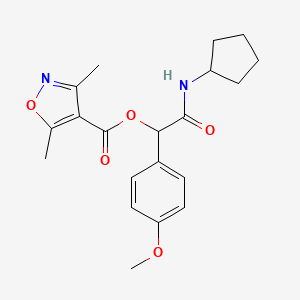
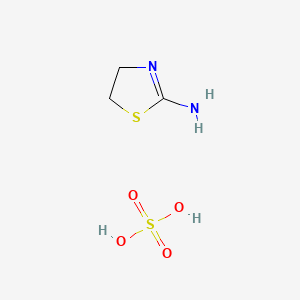
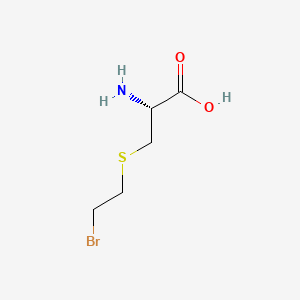
![(2S,5S)-7-Oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B13798181.png)
